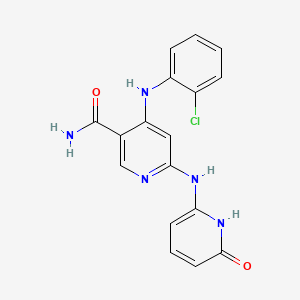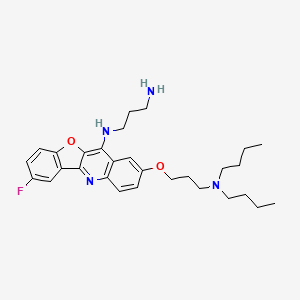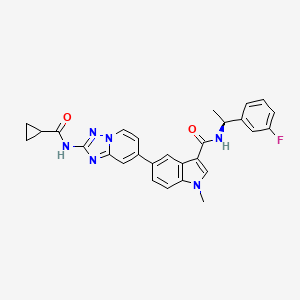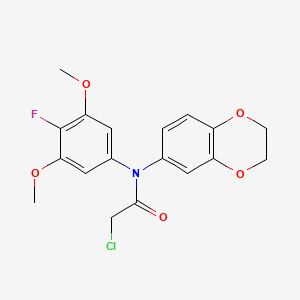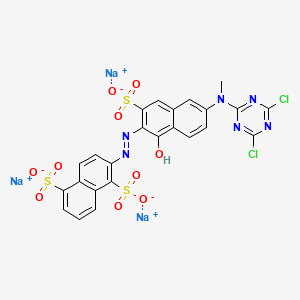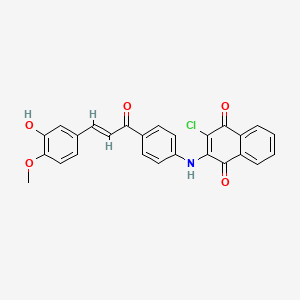
FGFR1 inhibitor-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fibroblast growth factor receptor 1 inhibitor-8 is a compound that targets the fibroblast growth factor receptor 1, a member of the receptor tyrosine kinase family. This receptor plays a crucial role in cell growth, proliferation, and survival. Dysregulation of fibroblast growth factor receptor 1 signaling is implicated in various cancers, making fibroblast growth factor receptor 1 inhibitor-8 a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fibroblast growth factor receptor 1 inhibitor-8 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of fibroblast growth factor receptor 1 inhibitor-8 involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Fibroblast growth factor receptor 1 inhibitor-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
Fibroblast growth factor receptor 1 inhibitor-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study fibroblast growth factor receptor 1 signaling pathways.
Biology: Investigates the role of fibroblast growth factor receptor 1 in cell growth and differentiation.
Medicine: Explores its potential as a therapeutic agent for cancers with dysregulated fibroblast growth factor receptor 1 signaling.
Industry: Utilized in the development of targeted cancer therapies .
Mécanisme D'action
Fibroblast growth factor receptor 1 inhibitor-8 exerts its effects by binding to the fibroblast growth factor receptor 1, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways involved in cell proliferation and survival. Key molecular targets include the RAS-MAPK and PI3K-AKT pathways .
Comparaison Avec Des Composés Similaires
Fibroblast growth factor receptor 1 inhibitor-8 is unique compared to other fibroblast growth factor receptor inhibitors due to its selectivity and potency. Similar compounds include:
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor.
Pemigatinib: Targets fibroblast growth factor receptor 1, 2, and 3.
Infigratinib: Another fibroblast growth factor receptor 1, 2, and 3 inhibitor .
Fibroblast growth factor receptor 1 inhibitor-8 stands out due to its specific targeting of fibroblast growth factor receptor 1, potentially reducing off-target effects and improving therapeutic outcomes .
Propriétés
Formule moléculaire |
C26H18ClNO5 |
|---|---|
Poids moléculaire |
459.9 g/mol |
Nom IUPAC |
2-chloro-3-[4-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C26H18ClNO5/c1-33-22-13-7-15(14-21(22)30)6-12-20(29)16-8-10-17(11-9-16)28-24-23(27)25(31)18-4-2-3-5-19(18)26(24)32/h2-14,28,30H,1H3/b12-6+ |
Clé InChI |
QAIKHIOYMJNMTF-WUXMJOGZSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)


![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)

